history of Ytterbium(III) chloride discovery
history of Ytterbium(III) chloride discovery
An In-depth Technical Guide to the Historical Discovery of Ytterbium(III) Chloride
Introduction
The history of ytterbium(III) chloride (YbCl₃) is inextricably linked to the broader, more complex narrative of the rare earth elements. Its discovery was not a singular event but rather the culmination of decades of painstaking chemical analysis, characterized by the immense challenge of separating chemically similar elements. This guide, intended for researchers, scientists, and drug development professionals, delves into the technical journey from the initial unearthing of a new "earth" to the synthesis and characterization of its trivalent chloride salt. We will explore the causality behind the experimental choices of the pioneering chemists and provide insight into the foundational techniques that paved the way for modern lanthanide science.
Part I: The Genesis - Discovery of the Element Ytterbium
The story begins not in a laboratory, but in a quarry near the small Swedish village of Ytterby. In 1787, Swedish army officer Carl Axel Arrhenius discovered an unusual black mineral, which he named "ytterbite" (later renamed gadolinite).[1] This mineral became the primary source for the discovery of numerous rare earth elements.
Decades later, the Swiss chemist Jean Charles Galissard de Marignac, a master of the meticulous and arduous technique of fractional separation, turned his attention to erbia, an oxide that had itself been extracted from gadolinite.[2][3] In 1878, through a process of fractional decomposition by heating erbium nitrate, Marignac isolated a new, distinct white oxide.[2] He named this new earth "ytterbia" in honor of the village where the original mineral was found and correctly suspected it to be the oxide of a new element, which he named "ytterbium".[2][3][4][5]
Marignac's experimental choice was rooted in the subtle differences in the thermal stability of lanthanide nitrates. By carefully heating the material, he could induce decomposition at slightly different rates, allowing for the separation of the constituent oxides. This method, while effective, required immense patience and repeated cycles to achieve even partial separation.
Part II: A Duality Revealed - The Separation of Ytterbium and Lutetium
For nearly three decades, Marignac's ytterbia was considered to be a pure substance. However, the development of more refined separation techniques and spectroscopic analysis would soon prove otherwise. In 1907, a priority dispute for the history books erupted when three chemists independently demonstrated that Marignac's ytterbia was, in fact, a mixture of two different elements.[1][6]
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Georges Urbain , a French chemist at the Sorbonne, employed the technique of fractional crystallization of ytterbium nitrate from a nitric acid solution.[1][7][8] He painstakingly performed thousands of crystallizations, observing that the atomic weight and spectral properties of the fractions varied systematically. He successfully separated the original ytterbia into two components, which he named "neoytterbia" (new ytterbium) and "lutecia" (from Lutetia, the ancient name for Paris).[4][7]
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Carl Auer von Welsbach , an Austrian chemist, independently achieved the same separation using fractional crystallization of ammonium ytterbium oxalate. He proposed the names "aldebaranium" for the element corresponding to neoytterbia and "cassiopeium" for lutecia.[1]
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Charles James , an American chemist, also independently isolated the elements around the same time.[1]
After a period of debate, the International Commission on Atomic Weights gave priority to Urbain for the discovery of the second element, adopting his name "lutetium". Marignac's original name, "ytterbium," was retained for the element Urbain had called neoytterbium.[4]
Experimental Protocol: Fractional Crystallization of Lanthanide Nitrates (Conceptual)
The method employed by Urbain was based on the slight differences in the solubility of lanthanide nitrates. This detailed, step-by-step protocol illustrates the logic behind this foundational separation technique.
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Dissolution: The starting material, impure ytterbium nitrate (derived from dissolving ytterbia in nitric acid), is dissolved in a minimal amount of hot solvent (e.g., concentrated nitric acid or water) to create a saturated solution.
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Crystallization: The solution is allowed to cool slowly. The least soluble component will begin to crystallize out of the solution first. This initial crop of crystals will be enriched in one lanthanide (in this case, lutetium nitrate), while the remaining solution (the "mother liquor") will be enriched in the more soluble component (ytterbium nitrate).
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Separation: The crystals are physically separated from the mother liquor via filtration.
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Iteration (Head Fractions): The collected crystals (the "head" fraction) are re-dissolved in a fresh, smaller portion of the solvent and the crystallization process is repeated. This further purifies the less soluble component.
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Iteration (Tail Fractions): The mother liquor (the "tail" fraction) is evaporated to reduce its volume and induce another crop of crystals to form. This concentrates the more soluble component in the final mother liquor.
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Systematic Repetition: This process is repeated hundreds or thousands of times in a systematic fashion, combining fractions of similar composition to gradually achieve a high degree of separation between the two elements. The progress of the separation is monitored by measuring the average atomic weight of the fractions or by observing their spark spectra.
Part III: The Synthesis of Ytterbium(III) Chloride (c. 1907-1946)
The isolation of purified ytterbium oxide (ytterbia) by Urbain and von Welsbach in 1907 was the critical prerequisite for the creation of its salts, including the trichloride. While a specific publication detailing the very first synthesis of YbCl₃ is not prominent, its existence as a laboratory reagent is evident in subsequent work well before 1946.
It is highly probable that, following 1907, YbCl₃ was prepared in various laboratories using established methods for converting other rare earth oxides into their anhydrous chlorides. The primary challenge in this synthesis is the removal of water without forming the highly stable oxychloride (YbOCl). Simple heating of the hydrated chloride (YbCl₃·6H₂O) results in hydrolysis.
Evidence for its early existence comes from its use as a starting material. In 1937, Wilhelm Klemm and Heinrich Bommer produced the first sample of impure ytterbium metal by reducing ytterbium trichloride with potassium.[2] Furthermore, in 1929, Klemm and W. Schuth prepared ytterbium(II) chloride (YbCl₂) via the reduction of YbCl₃.[1]
The first detailed synthesis to appear in the literature is credited to Jan Hoogschagen in 1946.[4] This work likely represents the first thorough documentation and characterization of the synthesis, rather than the absolute first time the compound was created.
A plausible early method for preparing anhydrous YbCl₃ would have involved the following reaction at high temperatures:
Yb₂O₃ + 3 CCl₄ → 2 YbCl₃ + 3 COCl₂ (phosgene)
Modern laboratory synthesis often employs the "ammonium chloride route," which is more convenient and avoids highly toxic reagents.
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Step 1: Formation of the Ammonium Salt: Ytterbium oxide is heated with an excess of ammonium chloride. Yb₂O₃ + 10 NH₄Cl → 2 (NH₄)₂YbCl₅ + 6 H₂O + 6 NH₃
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Step 2: Thermal Decomposition: The resulting ammonium salt is then heated under a vacuum, causing it to decompose into the anhydrous trichloride. (NH₄)₂YbCl₅ → YbCl₃ + 2 HCl + 2 NH₃
Part IV: Legacy and Characterization
The successful synthesis of anhydrous Ytterbium(III) chloride was a crucial step toward understanding the element itself. The availability of this compound enabled the 1937 preparation of the first metallic ytterbium.[2] However, it was not until 1953, with the advent of ion-exchange chromatography, that a truly pure sample of ytterbium metal was produced by A. Daane, David Dennison, and Frank Spedding, allowing for the accurate determination of its physical and chemical properties.[2][4]
Ytterbium(III) chloride is a white, paramagnetic solid that acts as a Lewis acid, a property that makes it a useful catalyst in certain organic reactions.[4] Its history is a testament to the evolution of chemical separation science and serves as a foundational chapter in the broader story of the lanthanides.
Data Summary
| Scientist(s) | Year | Key Contribution | Technique(s) Used |
| J. C. G. de Marignac | 1878 | Discovery of "ytterbia" from erbia.[2][3][4] | Fractional decomposition of nitrates |
| G. Urbain | 1907 | Separation of ytterbia into neoytterbia (Yb) and lutecia (Lu).[4][7] | Fractional crystallization of nitrates |
| C. A. von Welsbach | 1907 | Independent separation of ytterbia into aldebaranium (Yb) and cassiopeium (Lu).[1] | Fractional crystallization of oxalates |
| W. Klemm & W. Schuth | 1929 | First preparation of Ytterbium(II) chloride from YbCl₃.[1] | Reduction with hydrogen |
| W. Klemm & H. Bommer | 1937 | First (impure) preparation of metallic Yb by reducing YbCl₃.[2] | Reduction with potassium |
| J. Hoogschagen | 1946 | First detailed, published synthesis of Ytterbium(III) chloride.[4] | Not specified in secondary sources |
Discovery Timeline
Caption: Timeline of the discovery of Ytterbium and its chloride.
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